molecular formula C8H12BrClN2 B3431673 1-(4-Bromo-2-ethylphenyl)hydrazine hydrochloride CAS No. 922511-05-5

1-(4-Bromo-2-ethylphenyl)hydrazine hydrochloride

Cat. No. B3431673
CAS RN: 922511-05-5
M. Wt: 251.55 g/mol
InChI Key: UNWXXPQLAHRXAY-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-ethylphenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C8H12BrClN2. It has a molecular weight of 251.55 g/mol . This compound is also known by other names such as (4-bromo-2-ethylphenyl)hydrazine hydrochloride and Hydrazine, (4-bromo-2-ethylphenyl)-, hydrochloride (1:1) .


Molecular Structure Analysis

The InChI code for this compound is InChI=1S/C8H11BrN2.ClH/c1-2-6-5-7 (9)3-4-8 (6)11-10;/h3-5,11H,2,10H2,1H3;1H . The Canonical SMILES structure is CCC1=C (C=CC (=C1)Br)NN.Cl .


Physical And Chemical Properties Analysis

This compound has a computed hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 2 . The exact mass and the monoisotopic mass of the compound are both 249.98724 g/mol . The topological polar surface area is 38 Ų and it has a heavy atom count of 12 . The complexity of the compound is 119 .

Safety and Hazards

The safety data sheet for a similar compound, 4-Bromophenylhydrazine hydrochloride, indicates that it causes severe skin burns and eye damage. It may also cause respiratory irritation. Harmful effects can occur if it comes into contact with skin or if it is inhaled .

properties

IUPAC Name

(4-bromo-2-ethylphenyl)hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2.ClH/c1-2-6-5-7(9)3-4-8(6)11-10;/h3-5,11H,2,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWXXPQLAHRXAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-2-ethylphenyl)hydrazine hydrochloride

CAS RN

922511-05-5
Record name Hydrazine, (4-bromo-2-ethylphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=922511-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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